6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Overview
Description
Molecular Structure Analysis
CMPA is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving CMPA are not detailed in the retrieved sources, pyridazinone derivatives have been found to participate in a variety of chemical reactions . For instance, they can undergo aza-Diels-Alder reactions .Scientific Research Applications
Synthesis and Chemical Reactivity
One area of research involves the synthesis of novel pyridazinone derivatives, which includes 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine and related compounds. Studies have reported on methods for synthesizing various pyridazinone derivatives that exhibit unique chemical properties and potential for further chemical modifications. For instance, Dragovich et al. (2008) described the regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, a process that involves the condensation of disubstituted amines and subsequent chemical reactions to yield the desired pyridazinone derivatives with moderate to good yields (Dragovich et al., 2008). Similarly, Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones through condensation reactions, highlighting the chemical versatility of pyridazinone derivatives (Alonazy et al., 2009).
Potential Applications
The synthesized pyridazinone derivatives have been studied for various applications, including as intermediates in organic synthesis and potential materials for further biological evaluation. For example, the work by Soliman and El-Sakka (2011) on the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives explores the chemical reactivity of these compounds for potential use in developing novel chemical entities (Soliman & El-Sakka, 2011).
Antimicrobial Activity
Research has also been conducted on evaluating the antimicrobial activities of pyridazinone derivatives. Although some studies found these compounds to exhibit negligible antimicrobial effects, the pursuit of such activities underscores the interest in pyridazinone derivatives for potential therapeutic uses. For instance, the study by El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines from pyridazinone derivatives and evaluated their antimicrobial activities against various microorganisms (El-Mariah et al., 2006).
properties
IUPAC Name |
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-11-4-2-10(3-5-11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNRTXKSPZFJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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